molecular formula C19H19N3O4S B2986514 4-(N,N-dimethylsulfamoyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034340-57-1

4-(N,N-dimethylsulfamoyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2986514
CAS No.: 2034340-57-1
M. Wt: 385.44
InChI Key: NYNWPUKJVYQGLY-UHFFFAOYSA-N
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Description

4-(N,N-Dimethylsulfamoyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide is a synthetic benzamide derivative characterized by a dimethylsulfamoyl group at the para position of the benzamide core and a pyridinylmethyl substituent modified with a furan-2-yl moiety. Its molecular structure combines sulfonamide functionality with aromatic heterocycles (pyridine and furan), which are common in bioactive compounds targeting enzymes or receptors.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-22(2)27(24,25)17-7-5-15(6-8-17)19(23)21-12-14-10-16(13-20-11-14)18-4-3-9-26-18/h3-11,13H,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNWPUKJVYQGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(N,N-dimethylsulfamoyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article reviews the existing literature on its biological activity, synthesizing findings from various studies and highlighting its pharmacological properties.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C17H20N4O3S
  • Molecular Weight : 364.43 g/mol
  • CAS Number : 1155518-86-7

The presence of the furan and pyridine moieties suggests potential interactions with biological targets, making it a candidate for further investigation into its therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the compound's potential antibacterial properties. The following table summarizes findings related to its antimicrobial efficacy:

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results indicate that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.

Antitumor Activity

In vitro studies have evaluated the antitumor potential of this compound using various cancer cell lines. The following table summarizes key findings:

Cell Line IC50 (µM) Effect Reference
A549 (Lung Cancer)15.2Inhibits proliferation
HCC827 (Lung Cancer)12.5Induces apoptosis
NCI-H358 (Lung Cancer)18.0Cell cycle arrest

The data suggest that the compound effectively inhibits tumor cell growth and induces apoptosis, making it a candidate for further development in cancer therapy.

The proposed mechanisms through which this compound exerts its biological effects include:

  • DNA Intercalation : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, a crucial enzyme in folate synthesis, leading to bacterial growth inhibition.
  • Apoptosis Induction : Studies indicate that the compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

  • Antibacterial Efficacy Against Resistant Strains : A study demonstrated that the compound retained activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential utility in treating resistant infections .
  • In Vivo Tumor Growth Suppression : In animal models, administration of the compound resulted in significant tumor size reduction compared to control groups, supporting its antitumor efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to related benzamide and sulfonamide derivatives reported in recent studies. Below is a detailed analysis:

Structural Analogues from Benzamide/Thiazole Series

describes several 3,4-dichloro-N-(thiazol-2-yl)benzamide derivatives (e.g., compounds 4d–4i) with pyridinyl, morpholinomethyl, and piperazinyl substituents. Key comparisons include:

Compound Substituents Key Properties
Target Compound Dimethylsulfamoyl, furan-2-yl-pyridinylmethyl Likely moderate polarity due to sulfamoyl and furan groups; untested bioactivity
4d () 3,4-Dichloro, morpholinomethyl-thiazole Solid (mp data), confirmed by HRMS; potential antimicrobial activity
4e () 3,4-Dichloro, 4-methylpiperazinyl-thiazole Enhanced solubility due to piperazine; structural validation via NMR
4h () Dimethylaminomethyl-thiazole, isonicotinamide Polar substituents may improve bioavailability; no reported bioactivity

Key Observations :

  • The target compound lacks the thiazole ring and chlorine substituents seen in 4d–4i , which may reduce steric hindrance and alter binding affinity.
1,3,4-Oxadiazole Derivatives (LMM5 and LMM11)

highlights two 1,3,4-oxadiazole-based sulfonamides, LMM5 and LMM11 , which share a benzamide core and heterocyclic substituents:

Compound Substituents Bioactivity
Target Compound Furan-2-yl-pyridine, dimethylsulfamoyl Unknown activity; structural similarity to LMM11
LMM5 () 4-Methoxyphenylmethyl, benzyl(methyl)sulfamoyl Antifungal (C. albicans); IC₅₀ ~8 µg/mL
LMM11 () Furan-2-yl, cyclohexyl(ethyl)sulfamoyl Antifungal (C. albicans); IC₅₀ ~4 µg/mL

Key Observations :

  • The target compound’s furan-2-yl group mirrors LMM11 , suggesting possible antifungal properties via thioredoxin reductase inhibition .
  • However, the dimethylsulfamoyl group in the target compound may confer weaker hydrophobic interactions compared to LMM11 ’s cyclohexyl-ethyl substituent.
Sulfonamide/Pyrazolo-Pyrimidine Hybrids

describes a pyrazolo[3,4-d]pyrimidine-sulfonamide hybrid with fluorophenyl and chromenone groups. While structurally distinct, it shares sulfonamide functionality:

Compound Substituents Properties
Target Compound Benzamide, pyridine-furan Likely lower molecular weight than Example 53
Example 53 () Pyrazolo-pyrimidine, fluorophenyl-chromenone Brown solid (mp 175–178°C); molecular weight 589.1 g/mol

Key Observations :

Research Findings and Gaps

  • Antifungal Potential: The furan and sulfamoyl motifs in the target compound align with LMM11’s antifungal activity, though direct evidence is lacking .
  • Synthetic Feasibility : The absence of complex heterocycles (e.g., thiazole or pyrazolo-pyrimidine) may make the target compound easier to synthesize than analogs in and .
  • Data Limitations: No melting point, spectral data, or bioactivity studies for the target compound are available in the provided evidence, highlighting a critical research gap.

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